1-(7-Octyl-9H-fluoren-2-YL)octan-1-one
Description
1-(7-Octyl-9H-fluoren-2-YL)octan-1-one is a fluorene-based organic compound featuring an octyl chain at the 7-position of the fluorene core and an octan-1-one substituent at the 2-position. Its molecular formula is C₂₉H₃₈O, with a molecular weight of 402.61 g/mol. The octyl groups enhance solubility in non-polar solvents, while the ketone moiety introduces polarity, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
61314-11-2 |
|---|---|
Molecular Formula |
C29H40O |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-(7-octyl-9H-fluoren-2-yl)octan-1-one |
InChI |
InChI=1S/C29H40O/c1-3-5-7-9-11-12-14-23-16-18-27-25(20-23)22-26-21-24(17-19-28(26)27)29(30)15-13-10-8-6-4-2/h16-21H,3-15,22H2,1-2H3 |
InChI Key |
DOWVUXIMRBTXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Octyl-9H-fluoren-2-YL)octan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which undergoes alkylation to introduce the octyl group at the 7th position.
Alkylation: The alkylation reaction is carried out using octyl bromide in the presence of a strong base such as potassium tert-butoxide.
Oxidation: The resulting 7-octylfluorene is then oxidized to introduce the ketone group at the 1st position. This can be achieved using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of 1-(7-Octyl-9H-fluoren-2-YL)octan-1-one may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(7-Octyl-9H-fluoren-2-YL)octan-1-one can undergo various chemical reactions, including:
- **Reduction
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Comparison with Similar Compounds
Structural Analogues from Evidence
The following compounds share structural similarities with 1-(7-Octyl-9H-fluoren-2-YL)octan-1-one, differing primarily in alkyl chain lengths, substituent positions, or core aromatic systems:
Table 1: Key Properties of Comparable Fluorene Derivatives
*Note: Values marked with * are estimated based on structural analogs.
Key Differences and Implications
Alkyl Chain Length and Lipophilicity: The target compound’s octyl groups result in a higher XLogP3 (~8.5) compared to 1-[7-(1-oxobutyl)-9H-fluoren-2-yl]-1-decanone (XLogP3 = 7.1), indicating greater lipophilicity . This enhances solubility in organic solvents, critical for applications like organic thin-film transistors. The shorter butyl chain in the decanone analog reduces molecular weight (390.56 vs. 402.61) and may improve crystallinity due to fewer rotatable bonds (12 vs. ~14).
Functional Groups: Both the target compound and its decanone analog feature ketone groups, but the latter includes an additional oxobutyl substituent, increasing oxygen content (C₂₇H₃₄O₂ vs. C₂₉H₃₈O) and polarity.
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